Chlorphentermine hydrochloride

概要

説明

塩酸クロルフェンテルミンは、かつて食欲抑制剤として使用されていた交感神経刺激薬です。これはフェンテルミンの誘導体であり、アンフェタミンファミリーに属しています。 塩酸クロルフェンテルミンは、食欲抑制効果に貢献する、非常に選択的なセロトニン放出薬として作用します .

準備方法

合成経路と反応条件

アルキル化法: 4-クロロベンジルクロリドと2-ニトロプロパンのアルキル化により、ニトロクロルフェンテルミンが得られます。

グリニャール反応: 4-クロロベンジルクロリドとアセトンのグリニャール反応により、1-(4-クロロフェニル)-2-メチルプロパン-2-オールが生成されます。このアルコールとシアン化ナトリウムを酸存在下で反応させると、Ritter反応によりN-ホルミル-1-(4-クロロフェニル)-2-アミノ-2-メチルプロパンが得られます。

工業的製造方法

工業的製造方法では、一般的に前述の合成経路を使用した大規模合成が行われます。これらのプロセスは、収率と純度を最適化することにより、最終生成物が医薬品基準を満たすように設計されています。

化学反応の分析

反応の種類

酸化: クロルフェンテルミンはN-酸化を受けてN-ヒドロキシクロルフェンテルミンおよび他の酸化代謝産物を生成します.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。

還元: パラジウム触媒存在下での水素ガスなどの還元剤が使用されます。

置換: 水酸化ナトリウムおよびさまざまな求核剤などの試薬は、置換反応を促進することができます。

生成される主な生成物

N-ヒドロキシクロルフェンテルミン: N-酸化によって生成されます。

アミン生成物: ニトロクロルフェンテルミンの還元によって生成されます.

科学研究への応用

塩酸クロルフェンテルミンは、さまざまな科学研究に応用されてきました:

科学的研究の応用

Pharmacological Mechanism

Chlorphentermine hydrochloride functions primarily by stimulating the central nervous system, leading to reduced appetite and increased energy expenditure. Its mechanism involves:

- Inhibition of Serotonin Reuptake : Chlorphentermine has been shown to act as a serotonin reuptake inhibitor, which may enhance satiety and reduce food intake.

- Stimulation of Norepinephrine Release : By increasing norepinephrine levels, it can promote energy expenditure and fat oxidation.

Weight Management

This compound has been utilized in clinical settings for weight loss, particularly in obese patients. Several studies have demonstrated its effectiveness:

- A randomized controlled trial indicated that chlorphentermine significantly reduced body weight compared to placebo over a 12-week period, with participants experiencing an average weight loss of 5-10% from baseline .

- Another study focused on adolescents with obesity found chlorphentermine to be effective as an anorexigenic agent, leading to substantial weight loss compared to a placebo group .

| Study Reference | Population | Duration | Weight Loss (%) | |

|---|---|---|---|---|

| Adolescents with obesity | 12 weeks | 5-10% | Effective for weight management | |

| Obese adults | 16 weeks | Significant reduction | Supports appetite suppression |

Adjunct Therapy for Obesity-Related Conditions

This compound has also been investigated as an adjunct treatment in patients with obesity-related comorbidities such as type 2 diabetes and hypertension. In these cases, the drug's ability to promote weight loss can lead to improvements in metabolic parameters.

Safety and Side Effects

While this compound can be effective for weight management, it is essential to consider safety profiles:

- Common side effects include dry mouth, insomnia, and increased heart rate.

- Caution is advised in patients with a history of cardiovascular disease or substance abuse due to the potential for dependency and adverse cardiovascular effects .

Case Study 1: Efficacy in Weight Loss

A notable case involved a 45-year-old female patient who was prescribed this compound as part of a comprehensive weight loss program. Over six months, she lost approximately 15% of her body weight, which was maintained over the following year with lifestyle modifications.

Case Study 2: Impact on Metabolic Health

In another case, a 50-year-old male with type 2 diabetes experienced significant improvements in glycemic control after initiating chlorphentermine therapy alongside dietary changes. His HbA1c levels decreased from 8.5% to 6.9% over three months, correlating with a weight loss of 10 kg .

作用機序

塩酸クロルフェンテルミンは、非常に選択的なセロトニン放出薬として作用します。神経細胞からのセロトニンの放出を増やし、食欲を抑制します。この化合物は、精神刺激薬として作用せず、乱用される可能性はほとんどまたはまったくありません。 長期使用は、肺高血圧および心筋線維症と関連付けられています .

類似化合物の比較

類似化合物

フェンテルミン: 塩素原子を持たない、広く使用されている食欲抑制薬。

フェンフルラミン: 安全性上の懸念から販売中止となった別の食欲抑制薬。

アミノレックス: セロトニン作動薬効果が類似しているが、肺高血圧とも関連付けられています.

独自性

塩酸クロルフェンテルミンは、非常に選択的なセロトニン放出特性と、他のアンフェタミン誘導体と比較して、乱用される可能性が比較的低いという点で独特です。 その安全性プロファイルは、臨床設定での使用を制限してきました .

類似化合物との比較

Similar Compounds

Phentermine: A widely used appetite suppressant with a similar structure but without the chlorine atom.

Fenfluramine: Another appetite suppressant that was withdrawn due to safety concerns.

Aminorex: A compound with similar serotonergic effects but also associated with pulmonary hypertension.

Uniqueness

Chlorphentermine hydrochloride is unique due to its highly selective serotonin releasing properties and its relatively low potential for abuse compared to other amphetamine derivatives. its safety profile has limited its use in clinical settings .

生物活性

Chlorphentermine hydrochloride is a synthetic compound belonging to the amphetamine class, primarily known for its serotonergic appetite-suppressing properties. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Pharmacodynamics

Chlorphentermine acts as a selective serotonin releasing agent (SSRA) , with notable effects on neurotransmitter release. The following table summarizes its potency compared to other related compounds:

| Compound | EC50 (nM) for 5-HT | EC50 (nM) for NE | EC50 (nM) for DA | IC50 (nM) for NE Reuptake |

|---|---|---|---|---|

| Chlorphentermine | 30.9 | >10,000 | 2,650 | 451 |

| Phentermine | 2,575 | 28.8-39.4 | 262 | - |

| Dextroamphetamine | 698-1,765 | 6.6-7.2 | 5.8-24.8 | - |

| Para-Chloroamphetamine | 28.3 | 23.5-26.2 | 42.2-68.5 | - |

Chlorphentermine's EC50 values indicate its efficacy in releasing serotonin compared to norepinephrine and dopamine, where it demonstrates a significantly lower activity for norepinephrine release but a moderate inhibitory effect on its reuptake .

Chlorphentermine increases serotonin levels in the brain while having minimal effects on norepinephrine and dopamine at lower doses. Its inhibition of norepinephrine reuptake suggests potential therapeutic applications in obesity management without the stimulant effects typically associated with amphetamines .

Interestingly, chlorphentermine does not produce stereotypies or significant locomotor stimulation in animal models, distinguishing it from other amphetamines like dextroamphetamine and phentermine . This unique profile may contribute to its lower abuse potential.

Pharmacokinetics

The pharmacokinetic profile of chlorphentermine indicates a relatively long elimination half-life ranging from 40 hours to approximately 5 days , depending on various factors such as dosage and individual metabolism . This prolonged action can be beneficial in clinical settings but also necessitates caution regarding potential accumulation and side effects.

Case Studies and Clinical Findings

- Pulmonary Toxicity : A study indicated that chlorphentermine could induce primary pulmonary hypertension in animal models, despite lacking direct agonist activity at serotonin receptors associated with such toxicity . This suggests that elevated serotonin levels can lead to adverse effects independently of receptor activation.

- Neurotoxicity : Preliminary research suggests that chlorphentermine is non-neurotoxic compared to its amphetamine homolog para-chloroamphetamine (PCA), which is known for its neurotoxic properties . However, further investigation is required to confirm these findings.

- Serotonin Toxicity : In cases of overdose involving chlorphentermine combined with other serotonergic agents like dextromethorphan, instances of serotonin toxicity have been documented. Symptoms included agitation, hyperreflexia, and increased heart rate, highlighting the need for careful monitoring during treatment .

特性

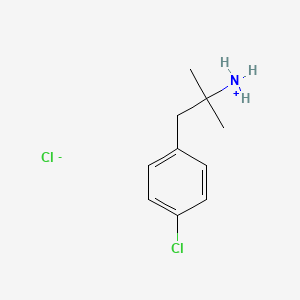

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDYJKJPUPMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047815 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-06-4 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。